Succinic acid monoisopropyl ester
Description
Contextual Significance of Succinic Acid Derivatives in Chemical Synthesis
Succinic acid and its derivatives are pivotal platform chemicals in modern chemical synthesis. frontiersin.orgresearchgate.net As a C4 dicarboxylic acid, succinic acid serves as a versatile building block for a wide array of valuable chemicals. frontiersin.orgresearchgate.net These include precursors for polymers like polyesters and alkyd resins, as well as compounds such as 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone. frontiersin.orgwikipedia.orgresearchgate.net The derivatives of succinic acid, including its esters, are particularly significant. They are employed in the synthesis of products ranging from plasticizers and lubricants to surfactants and detergents. researchgate.netnih.govresourcewise.com The ability to modify the properties of succinic acid through derivatization, such as esterification, allows for the fine-tuning of its chemical and physical characteristics to suit specific applications. nih.gov This adaptability makes succinic acid derivatives a cornerstone in both academic research and industrial processes, driving investigations into new synthetic routes and applications. researchgate.net
Overview of Esterification Products from Dicarboxylic Acids
Dicarboxylic acids, such as succinic acid, can undergo esterification to form monoesters or diesters. wikipedia.orgchemeurope.com The reaction conditions, including the molar ratio of alcohol to acid and the type of catalyst, can be controlled to favor the formation of one over the other. acs.orggoogle.com For instance, research has shown that the selective monomethyl esterification of dicarboxylic acids can be achieved using methods like monocarboxylate chemisorption on alumina. acs.org The esterification of dicarboxylic acids is a widely studied area, with research focusing on various catalysts, including Lewis acid ionic liquids and heterogeneous catalysts, to improve reaction efficiency and yield. researchgate.netresearchgate.net The resulting esters have diverse applications; for example, esters of aliphatic dicarboxylic acids are considered promising biodegradable plasticizers for polymers like PVC. mdpi.com Furthermore, dicarboxylic acid esters are valuable tools in biocatalysis for creating hybrid compounds and functionalized polyesters. beilstein-journals.org
Structural Features and Chemical Functionality within Research Disciplines
Succinic acid monoisopropyl ester (C7H12O4) is characterized by the presence of both a carboxylic acid group and an isopropyl ester group. lookchem.com This bifunctional nature is central to its chemical reactivity and utility in research. The free carboxylic acid moiety allows it to participate in reactions typical of carboxylic acids, such as further esterification or amidation, while the ester group can undergo hydrolysis. nih.govchemcess.com This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. lookchem.com For example, dicarboxylic acid monoesters are utilized in the synthesis of medicinally important structures like β-lactams. mdpi.comresearchgate.net The specific arrangement of these functional groups influences the molecule's physical properties, such as its boiling point and density.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H12O4 | |
| Molecular Weight | 160.17 g/mol | |
| IUPAC Name | 4-oxo-4-propan-2-yloxybutanoic acid | |
| Boiling Point | 264.1±23.0 °C at 760 mmHg | |
| Density | 1.1±0.1 g/cm³ |
Role of Bio-based Feedstocks in its Production and Research Interest
The production of succinic acid from renewable, bio-based feedstocks is a significant area of research, driven by the desire for more sustainable chemical manufacturing processes. nih.govresearchgate.net The US Department of Energy has identified succinic acid as a top value-added chemical that can be produced from biomass. resourcewise.com Fermentation of sugars from sources like corn or sugarcane using engineered microorganisms is a key method for producing bio-succinic acid. researchgate.netrsc.org This bio-based succinic acid can then be used as a starting material for the synthesis of its derivatives, including this compound. google.com The use of bio-based feedstocks not only reduces reliance on fossil fuels but can also lead to processes with a lower carbon footprint. frontiersin.orgrsc.org The development of efficient and economically viable routes from biomass to succinic acid and its esters is a major focus of current academic and industrial research. resourcewise.comrsc.org For instance, research has explored the use of various biomass sources, including glycerol (B35011) and corn stover, for bio-succinic acid production. rsc.org
Scope of Academic Research on this compound
Academic research on this compound and related monoesters of succinic acid is multifaceted. A significant portion of the research focuses on optimizing its synthesis. This includes studies on various catalytic systems, such as heterogeneous catalysts and microwave-assisted reactions, to improve the efficiency of esterification of succinic acid with isopropanol (B130326). researchgate.netnih.gov For example, studies have investigated the use of catalysts like D-Hβ in microwave-irradiated reactors to enhance reaction yields and minimize waste. researchgate.netnih.gov
Another key area of investigation is its application as a synthetic intermediate. For instance, succinic acid monoesters are explored as building blocks in the synthesis of complex organic molecules and polymers. mdpi.comresearchgate.netmdpi.com Research has demonstrated the use of dicarboxylic acid monoesters in the synthesis of 3-amino-2-azetidinones, which are important medicinal scaffolds. mdpi.comresearchgate.net
Furthermore, some studies delve into the potential biological activities of succinic acid monoesters. For example, succinic acid monoethyl ester has been investigated as a potential insulinotropic agent. nih.gov While direct research on the biological properties of the monoisopropyl ester is less common, the study of its ethyl analogue suggests a potential avenue for future investigation. The compound is also used as an intermediate in the preparation of prodrugs for central nervous system diseases. lookchem.com
| Research Area | Description | Key Findings/Examples | Source |
|---|---|---|---|
| Synthesis Optimization | Developing efficient methods for the selective synthesis of monoesters. | Use of heterogeneous catalysts and microwave-assisted synthesis to improve yields and reduce waste. | researchgate.netnih.gov |
| Synthetic Intermediate | Utilizing the bifunctional nature of the molecule to build more complex structures. | Application in the synthesis of β-lactams and other medicinally relevant scaffolds. | mdpi.comresearchgate.net |
| Polymer Chemistry | Incorporation into polymers to modify their properties. | Used to create bio-based unsaturated polyester (B1180765) resins. | mdpi.com |
| Pharmaceutical Applications | Investigating potential therapeutic uses and as a component of prodrugs. | Succinic acid monoethyl ester studied as an insulinotropic agent; monoisopropyl ester used in prodrug synthesis for CNS diseases. | lookchem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-propan-2-yloxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(2)11-7(10)4-3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMSBDCQLRJNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275678 | |
| Record name | Succinic acid monoisopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-38-3 | |
| Record name | Succinic acid monoisopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Production
Direct Esterification of Succinic Acid with Isopropanol (B130326)
The direct esterification of succinic acid with isopropanol is the most straightforward and widely employed method for the synthesis of succinic acid monoisopropyl ester. The reaction involves the condensation of one of the carboxylic acid groups of succinic acid with the hydroxyl group of isopropanol, releasing a molecule of water. The equilibrium nature of this reaction necessitates the use of catalysts and often the removal of water to drive the reaction towards the desired monoester product.
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high catalytic activity and selectivity under relatively mild reaction conditions.
Traditional esterification frequently employs strong mineral acids, such as sulfuric acid, as catalysts. google.com These proton-donating acids accelerate the reaction by protonating the carbonyl oxygen of the succinic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by isopropanol. A patent describes a process for preparing diisopropyl succinate (B1194679) where concentrated sulfuric acid is used as the catalyst. google.com The reaction is carried out under reflux conditions, with the temperature of the reaction kettle maintained at 82–84 °C. google.com Toluene is used as a dehydrating agent to remove the water formed during the reaction, thus shifting the equilibrium towards the product side. google.com
While effective, the use of mineral acids presents challenges related to corrosion of equipment and difficulties in catalyst separation from the product mixture, which can lead to contamination and require extensive purification steps.
Lewis acids, which are electron-pair acceptors, also serve as effective homogeneous catalysts for the esterification of succinic acid. Research has explored the use of various Lewis acid ionic liquids for the synthesis of diisopropyl succinate. researchgate.net One study synthesized nine different Lewis acid ionic liquids and found that [Bmim]Br-Fe2Cl6 exhibited the best catalytic performance. researchgate.net Optimal conditions for the synthesis of diisopropyl succinate using this catalyst were found to be a catalyst amount of 10.0% (by weight of succinic acid), a reaction temperature of 100°C, a reaction time of 4 hours, and a succinic acid to isopropanol molar ratio of 1:5. researchgate.net Under these conditions, a yield of 88.9% for diisopropyl succinate was achieved, with an esterification rate of 92.7%. researchgate.net The catalyst demonstrated good reusability, with only a 1.7% decrease in yield after six cycles. researchgate.net
Heterogeneous Catalysis Strategies
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of easy separation, reusability, and reduced environmental impact.
Solid acid catalysts are a prominent class of heterogeneous catalysts for esterification. google.com They offer the benefits of being non-corrosive, easily separable, and reusable.
Ion-exchange resins , such as Amberlyst-15, have been successfully used in the synthesis of monoesters of succinic acid. researchgate.net For instance, monoethyl succinate was prepared by the partial esterification of succinic anhydride (B1165640) with ethanol (B145695) using Amberlyst-15 as a catalyst. researchgate.net This approach avoids the formation of significant amounts of diester and simplifies product purification. researchgate.net
Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them effective shape-selective catalysts. H-β zeolite, which possesses moderate Brønsted acidity, has been investigated for the esterification of succinic acid with various alcohols, including isopropanol. researchgate.netresearchgate.net One study reported a 72% conversion of succinic acid and a 60% yield of the valuable diester using a zeolite Y catalyst under moderate reaction conditions, indicating good conversion and selectivity. researchgate.net The catalytic activity of zeolites is influenced by their acid strength and pore structure. researchgate.net
| Catalyst Type | Specific Catalyst | Reactants | Key Findings |
| Homogeneous | |||
| Mineral Acid | Sulfuric Acid | Succinic Acid, Isopropanol | Effective under reflux with azeotropic water removal. google.com |
| Lewis Acid | [Bmim]Br-Fe2Cl6 | Succinic Acid, Isopropanol | 88.9% yield of diisopropyl succinate at 100°C. Catalyst is reusable. researchgate.net |
| Heterogeneous | |||
| Solid Acid | Amberlyst-15 | Succinic Anhydride, Ethanol | Selective synthesis of monoethyl succinate. researchgate.net |
| Solid Acid | Zeolite Y | Succinic Acid, Ethanol | 72% conversion of succinic acid and 60% yield of diethyl succinate. researchgate.net |
| Solid Acid | H-β Zeolite | Succinic Acid, Isopropanol | Investigated for esterification, demonstrating the applicability of zeolites. researchgate.net |
Supported Metal Catalysts
The esterification of succinic acid is effectively catalyzed by various supported catalysts, which offer benefits such as ease of separation and potential for reuse. While classical supported metal catalysts are used in related hydrogenations, for esterification, the focus is often on solid acid catalysts, which include metal-exchanged clays (B1170129) and supported metal oxides.
Cation-exchanged montmorillonite (B579905) (Mn+-MMT) clays serve as effective heterogeneous catalysts for esterification reactions. researchgate.netcore.ac.uk The catalytic activity of these materials is linked to the Brønsted acidity generated from the polarization of water molecules coordinated to the interlayer cations (metal aqua complexes). core.ac.uk The acidity and, consequently, the catalytic efficacy are influenced by the charge-to-radius ratio of the exchanged metal cation. researchgate.netcore.ac.uk For instance, Al³⁺-exchanged montmorillonite (Al³⁺-mont) has demonstrated high activity in the esterification of succinic anhydride. researchgate.netcore.ac.uk
Another significant class of supported catalysts is sulfated zirconia (SZ). These materials are known for their strong acidic properties. For the esterification of succinic acid, sulfated zirconia supported on mesoporous silica (B1680970) like SBA-15 (SZ-SBA-15) has been investigated. researchgate.net The ordered mesoporous structure of the SBA-15 support is retained after the incorporation of zirconium, providing a high surface area for the reaction. researchgate.net The use of such solid superacid catalysts can significantly enhance the reaction rate.
Zeolites, such as microporous beta-25 and mesoporous Al-MCM-41, are also reported as active catalysts for the esterification of succinic acid. researchgate.net Their well-defined pore structures and acidic sites contribute to their catalytic performance.
Reaction Optimization Parameters in Catalytic Esterification (Temperature, Time, Catalyst Loading)
Optimizing reaction parameters is critical for maximizing the conversion of succinic acid and the selectivity towards the monoisopropyl ester, while minimizing the formation of the diisopropyl succinate by-product. Key parameters include temperature, reaction time, and catalyst loading.
Temperature: The reaction temperature significantly influences the rate of esterification. Studies on related succinic acid esterifications show that optimal temperatures typically range from 80°C to 120°C. acs.org For instance, in the synthesis of diisopropyl succinate using Lewis acid ionic liquids, a reaction temperature of 100°C was found to be optimal. researchgate.net In processes using solid bio-succinic acid, temperatures may be higher, in the range of 120°C to 140°C, to ensure the acid dissolves and remains in solution. google.com
Time: The duration of the reaction is adjusted to achieve maximum conversion without promoting the formation of by-products. In one study, an optimal reaction time of 4 hours was identified for the synthesis of diisopropyl succinate. researchgate.net For the esterification of succinic anhydride with p-cresol (B1678582) over a clay catalyst, a longer time of 8 hours was found to be optimal. researchgate.net
Catalyst Loading: The amount of catalyst used is a crucial factor. For the esterification of acetic acid with isopropanol using an ion-exchange resin, catalyst loading was varied from 5 to 25 wt%. acs.org A study on diisopropyl succinate synthesis reported an optimal catalyst amount of 10.0% (g/g) relative to the mass of succinic acid. researchgate.net
Molar Ratio of Reactants: The molar ratio of alcohol to acid is a key parameter to control the extent of esterification. To favor the formation of the monoester, a lower ratio of isopropanol to succinic acid would theoretically be used. However, to drive the reaction towards the diester, a significant excess of the alcohol is common. For diisopropyl succinate synthesis, a molar ratio of succinic acid to isopropyl alcohol of 1:4 or 1:5 has been reported as optimal. researchgate.net
| Parameter | Reported Optimal Range/Value | Context/Catalyst System | Reference |
|---|---|---|---|
| Temperature | 100°C | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |
| Temperature | 80-120°C | General esterification for diisopropyl succinate | |
| Temperature | 78-120°C | Succinic acid + Ethanol (Amberlyst-15) | acs.org |
| Reaction Time | 4 hours | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |
| Reaction Time | 8 hours | Succinic anhydride + p-cresol (Al³⁺-MMT) | researchgate.net |
| Catalyst Loading | 10.0% (w/w of acid) | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |
| Catalyst Loading | 1-5 wt% | Succinic acid + Ethanol (Amberlyst-15) | acs.org |
| Molar Ratio (Acid:Alcohol) | 1:5 | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |
| Molar Ratio (Acid:Alcohol) | 1:4 | General esterification for diisopropyl succinate |
Solvent-Free Esterification Processes
Solvent-free, or "neat," reaction conditions are increasingly favored as they align with the principles of green chemistry by reducing waste and simplifying purification. Several approaches to solvent-free esterification for succinic acid derivatives have been explored.
Mechanochemistry, specifically high-speed ball-milling (HSBM), has emerged as a novel method for conducting solvent-free esterification at room temperature. nih.gov This technique uses mechanical force to initiate and sustain chemical reactions, avoiding the need for bulk solvents. nih.gov
Furthermore, the esterification of succinic acid can proceed via autocatalysis, where one of the reactants, typically the carboxylic acid itself, catalyzes the reaction. rsc.org Computational studies on the esterification of succinic acid with ethylene (B1197577) glycol in the absence of both an external catalyst and a solvent have shown that the reaction can proceed through self-catalysis by the acid, alcohol, or even the water produced. rsc.org A patented process describes the autocatalytic esterification of solid bio-succinic acid with an alkanol, where the reactants are heated under pressure without an added catalyst. google.com
For the synthesis of monoesters from anhydrides, a solvent-free method using alkali salt bases like sodium acetate (B1210297) (NaOAc) or potassium carbonate (K₂CO₃) as catalysts has also been reported. stackexchange.com
By-product Formation in Monoisopropyl Ester Synthesis (e.g., Diisopropyl Succinate)
The esterification of succinic acid with isopropanol is a consecutive reaction. The first step yields this compound and water. This monoester can then react further with another molecule of isopropanol to form the by-product, diisopropyl succinate, and a second molecule of water.
The formation of the diester is a significant consideration when the monoester is the desired product. The product stream from the esterification reactor typically contains a mixture of unreacted succinic acid, the monoester, and the diester. google.com Controlling the reaction conditions is paramount to maximizing the yield of the monoisopropyl ester. The primary method for controlling the product distribution is by manipulating the stoichiometric ratio of the reactants. Using a molar ratio of succinic acid to isopropanol of 1:1 or slightly higher would favor the formation of the monoester. Conversely, a large excess of isopropanol drives the equilibrium towards the formation of diisopropyl succinate. researchgate.net The continuous removal of water from the reaction mixture also shifts the equilibrium towards the product side, potentially increasing the formation of the diester if the reaction is allowed to proceed for an extended period.
Synthesis from Succinic Anhydride and Isopropanol
An alternative and often more direct route to the monoester is through the reaction of succinic anhydride with isopropanol. This method avoids the co-production of water, which simplifies the process and prevents the hydrolytic side reactions that can occur in direct esterification.
The core of this synthetic route is the ring-opening of the cyclic succinic anhydride. The reaction involves a nucleophilic attack by the hydroxyl group of isopropanol on one of the carbonyl carbons of the anhydride. This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in the formation of the this compound. This method is highly regioselective, yielding almost exclusively the monoester under controlled conditions, as the second carboxylic acid group is formed in the process, which is less reactive towards further esterification than the initial anhydride.
While the ring-opening of succinic anhydride with an alcohol can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly increase the reaction rate and allow for milder conditions. stackexchange.com
Several catalytic systems are effective for this transformation:
Tertiary Amines: Basic catalysts such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are known to effectively promote the reaction. stackexchange.comgoogle.com Pyridine can be used in catalytic amounts to facilitate the alcoholysis of the anhydride. google.com
Alkali Salt Bases: Simple and inexpensive bases like sodium acetate (NaOAc), potassium acetate (KOAc), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) have been shown to efficiently catalyze the preparation of monoalkyl esters from cyclic anhydrides in solvent-free conditions. stackexchange.com
Heterogeneous Acid Catalysts: Cation-exchanged clays, such as Al³⁺-montmorillonite (Al³⁺-mont) and H⁺-montmorillonite (H⁺-mont), are active catalysts for the esterification of succinic anhydride. researchgate.netcore.ac.uk The proposed mechanism involves the protonation of the anhydride by the acid catalyst, followed by the nucleophilic attack of the alcohol. core.ac.uk
Regioselectivity and Isomer Control
A key challenge in the synthesis of this compound is achieving high regioselectivity to favor the formation of the monoester over the diester, diisopropyl succinate. The symmetrical nature of succinic acid means that both carboxylic acid groups are, in principle, equally reactive. However, selective mono-esterification can be achieved by carefully controlling the reaction parameters.
One effective strategy is to use a specific molar ratio of reactants. By using a stoichiometric excess of succinic acid relative to isopropanol, the probability of the alcohol reacting with a second molecule of succinic acid is reduced, thus favoring monoester formation. The choice of catalyst also plays a crucial role. For instance, certain heterogeneous acid catalysts can exhibit shape selectivity that favors the formation of the monoester.
Research has shown that the ratio of monoester to diester can be controlled by adjusting reaction conditions. For example, in the esterification of dicarboxylic acids, the yield of the monoester can be significant under specific catalyst and reactant ratio conditions. One study on the esterification of succinic acid with various alcohols found that high yields of the monoester (40-60%) could be achieved with specific catalysts like sulfuric acid and p-toluenesulfonic acid when reacting with 2-methylpropan-1-ol and pentan-1-ol. researchgate.netlp.edu.ua
Derivatization from Substituted Succinic Anhydrides
An alternative and often highly regioselective route to monoesters involves the ring-opening of a succinic anhydride derivative with an alcohol. This method is particularly effective because the reaction of an alcohol with a cyclic anhydride typically proceeds readily to form the monoester, with the second esterification being a much slower subsequent step.
Alkenyl Succinic Anhydride Routes (e.g., C₁₂/₁₄-Alkenyl Succinic Anhydride)
Alkenyl succinic anhydrides (ASAs), particularly those with longer alkyl chains such as dodecenyl succinic anhydride (DDSA) and tetradecenyl succinic anhydride (TDSA), are important industrial intermediates. The reaction of these anhydrides with isopropanol provides a direct route to the corresponding monoisopropyl esters.
The reaction involves the nucleophilic attack of the isopropanol on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a carboxylic acid and an isopropyl ester. This reaction is generally efficient and can often be carried out under mild conditions. For industrial applications, these reactions are sometimes performed in the presence of a solvent to manage viscosity and improve contact between reactants. core.ac.uk
A patent describes the use of C₁₂-C₁₄ alkenyl succinic anhydrides in reactions with alcohols like isopropanol, often in the presence of a tertiary amine catalyst such as pyridine in a solvent like dimethylformamide, to produce monoesters. google.com
Alkyl Succinic Anhydride Routes
Similar to their alkenyl counterparts, alkyl succinic anhydrides can be readily converted to their corresponding monoisopropyl esters. The reaction mechanism is analogous, involving the nucleophilic ring-opening of the anhydride by isopropanol. This method offers a high degree of selectivity for the monoester, as the conditions required for the subsequent esterification of the free carboxylic acid are typically more forcing.
Reaction Conditions and Yield Optimization
The optimization of reaction conditions is critical to maximize the yield and purity of this compound, regardless of the synthetic route. Key parameters that are often manipulated include:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts, including the diester.
Catalyst: The choice and concentration of the catalyst are crucial. For esterification of succinic acid, catalysts can range from mineral acids to solid acid catalysts. In the case of anhydride ring-opening, a basic catalyst may be employed to facilitate the reaction.
Molar Ratio of Reactants: As previously discussed, adjusting the molar ratio of succinic acid/anhydride to isopropanol is a primary method for controlling the mono- to diester ratio.
Removal of Water: In direct esterification reactions, the removal of water as it is formed can drive the equilibrium towards the products, thereby increasing the yield.
The following table summarizes the optimization of conditions for the synthesis of diisopropyl succinate using a Lewis acid ionic liquid catalyst, which provides insights into the factors influencing esterification. While the goal was the diester, the principles of optimization are relevant. researchgate.net
| Parameter | Optimized Value |
| Catalyst | [Bmim]Br-Fe₂Cl₆ |
| Catalyst Amount | 10.0% (g/g) of succinic acid |
| Reactant Ratio (Isopropanol:Succinic Acid) | 5:1 |
| Temperature | 100°C |
| Time | 4 h |
| Yield of Diisopropyl Succinate | 88.9% |
Novel Synthetic Pathways and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in chemistry. This has led to the exploration of novel pathways for the production of this compound that minimize waste and avoid the use of harsh reagents.
Enzymatic Synthesis
Enzymatic catalysis, particularly using lipases, has emerged as a powerful green alternative for ester synthesis. Lipases are highly selective enzymes that can catalyze esterification reactions under mild conditions, often with high regioselectivity. nih.gov
Candida antarctica lipase (B570770) B (CALB), often immobilized and commercially available as Novozym 435, is one of the most widely used and efficient biocatalysts for esterification. sinica.edu.twlpnu.ua It can be used to synthesize succinic acid esters with high conversion rates. The enzymatic process offers several advantages:
High Selectivity: Lipases can exhibit remarkable regioselectivity, favoring the formation of the monoester. researchgate.net
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.
Environmental Benefits: The use of a reusable and biodegradable catalyst in aqueous or solvent-free systems minimizes environmental impact.
A study on the lipase-catalyzed production of a succinic acid ester using immobilized Candida antarctica lipase B demonstrated the potential for high-yield synthesis through the optimization of reaction parameters. nih.gov
The following table presents the optimized conditions found in that study for the esterification of succinic acid with oleyl alcohol, which serves as a model for enzymatic succinate ester synthesis.
| Parameter | Optimized Value |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |
| Temperature | 41.1°C |
| Time | 272.8 min |
| Enzyme Amount | 20 mg |
| Alcohol:Acid Molar Ratio | 7.8:1 |
| Esterification Percentage | 85.0% |
The choice of solvent can also significantly impact the outcome of lipase-catalyzed reactions with succinic anhydride. For instance, the acylation of (R,S)-2-octanol with succinic anhydride catalyzed by immobilized CALB yielded predominantly the diester in acetonitrile (B52724), while the monoester (hemiester) was the major product in tetrahydrofuran (B95107). researchgate.netrsc.org This highlights the importance of the reaction medium in controlling selectivity.
Supercritical Fluid Reactions
The use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), as a reaction medium for esterification processes presents several advantages over conventional methods. Supercritical fluids exhibit unique properties, such as gas-like viscosity and liquid-like density, which can enhance mass transfer and reaction rates.
Research into the esterification of dicarboxylic acids with alcohols under supercritical conditions has demonstrated the potential for catalyst-free synthesis. chemrxiv.org The elevated temperatures and pressures characteristic of supercritical conditions can be sufficient to drive the reaction forward, yielding the desired esters with high selectivity and at an accelerated rate. chemrxiv.org In the context of producing this compound, utilizing supercritical isopropanol would not only act as a reactant but also as the solvent, simplifying the reaction setup.
Furthermore, supercritical carbon dioxide can be employed as a co-solvent in the esterification of carboxylic acids. chemrxiv.orgacs.org This approach has been shown to significantly increase reaction rates. For instance, the esterification of phthalic anhydride with methanol (B129727) saw a 5400-fold rate increase when using supercritical CO₂ as a co-solvent compared to batch experiments at atmospheric pressure. chemrxiv.org The use of scCO₂ is also advantageous for its non-toxic and "Generally Recognized As Safe" (GRAS) status, and it can be easily separated from the reaction mixture by depressurization. acs.org Lipase-catalyzed esterifications in scCO₂ have also been explored, showing enhanced yields compared to solvent-free or traditional solvent-based systems. acs.org
Table 1: Comparison of Esterification Yields in Different Media
| Reaction Medium | Catalyst | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| Solvent-free | Lipase | Oleic acid, Methanol | 10.51 | acs.org |
| Hexane | Lipase | Oleic acid, Methanol | 10.10 | acs.org |
| Supercritical CO₂ | Lipase | Oleic acid, Methanol | 39.41 | acs.org |
Photochemical Routes
Recent advancements in photochemistry have introduced green and sustainable methods for esterification that operate under mild conditions. chemrxiv.org A notable development is the use of Eosin Y as a multifunctional photoacid catalyst that can be activated by visible light to catalyze the esterification of carboxylic acids. chemrxiv.orgnih.gov This approach avoids the need for strong, environmentally hazardous acids or toxic activating agents. chemrxiv.org
The proposed mechanism for this photoacid-catalyzed esterification involves a proton-coupled electron transfer (PCET) between Eosin Y and the carboxylic acid. chemrxiv.orgchemrxiv.org This process facilitates the formation of a transient ketyl radical from the carboxylic acid. chemrxiv.orgchemrxiv.org This ketyl radical subsequently couples with the alcohol, in this case, isopropanol, to yield the corresponding ester, this compound, in potentially good to excellent yields. chemrxiv.orgchemrxiv.org This method is noted for its operational simplicity, high selectivity, and low catalyst loading. chemrxiv.org
While this method has been demonstrated for a broad scope of cinnamic acids, α-keto acids, and phenyl propiolic acids, its application to dicarboxylic acids like succinic acid presents a promising avenue for further research. chemrxiv.orgchemrxiv.org
Electrocatalytic Production
Electrochemical synthesis is emerging as a key technology for the production of chemicals from renewable feedstocks, offering a pathway that can be powered by renewable energy sources. nih.gov The electrocatalytic production of this compound can be conceptualized through a two-fold approach: the electrochemical synthesis of the succinic acid precursor, followed by an electrocatalytic esterification.
The synthesis of succinic acid itself can be achieved through the electrochemical reduction of maleic acid. researchgate.net Studies have demonstrated the galvanostatic synthesis of succinic acid from maleic acid in an ion-exchange membrane flow cell using various cathodes (stainless steel, lead, copper), achieving yields between 95% and 99%. researchgate.net
Following the synthesis of succinic acid, an electrochemical esterification step can be employed. Research has shown that using a gold electrode with an applied potential can promote the esterification of carboxylic acids with alcohols. chemrxiv.org The mechanism is believed to involve the formation of a carbocation intermediate from the carboxylic acid, which enhances the reaction efficiency with the alcohol. chemrxiv.org This technology has been successfully applied to increase the ester content in low-alcohol liquor by over 20%. chemrxiv.org Applying this principle, succinic acid could be electrocatalytically reacted with isopropanol to form this compound.
Table 2: Research Findings on Electrocatalytic Synthesis of Succinic Acid
| Cathode Material | Starting Material | Product | Yield (%) | Coulombic Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Stainless Steel | Maleic Acid | Succinic Acid | 95-99 | 80-99 | researchgate.net |
| Lead | Maleic Acid | Succinic Acid | 95-99 | 80-99 | researchgate.net |
| Copper | Maleic Acid | Succinic Acid | 95-99 | 80-99 | researchgate.net |
Chemical Reactivity and Transformations
Hydrolysis and Saponification
The cleavage of the ester bond in succinic acid monoisopropyl ester can be achieved under both acidic and basic conditions, leading to different products and proceeding through distinct mechanisms.
Under acidic conditions, the hydrolysis of this compound yields succinic acid and isopropanol (B130326). This reaction is reversible and its mechanism involves several proton transfer steps. The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following a series of proton transfers, the isopropanol molecule is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms succinic acid. youtube.com The entire process is an equilibrium, and the reverse reaction is known as Fischer esterification. youtube.com
The general mechanism for acid-catalyzed ester hydrolysis can be summarized as follows:
Protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.com
Nucleophilic attack by water on the protonated carbonyl carbon. youtube.com
Proton transfer from the attacking water molecule to one of the hydroxyl groups.
Elimination of the alcohol (isopropanol).
Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. masterorganicchemistry.com
The base-catalyzed hydrolysis of an ester is termed saponification. For this compound, this reaction with a strong base, such as sodium hydroxide (B78521), is effectively irreversible and produces a salt of succinic acid (succinate) and isopropanol. masterorganicchemistry.com
The reaction is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate law can be expressed as: Rate = k[Ester][OH⁻]
The mechanism proceeds via a nucleophilic acyl substitution:
Nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com
Elimination of the isopropoxide ion (⁻O-iPr) as the leaving group, which reforms the carbonyl group, yielding succinic acid. youtube.com
Deprotonation of the newly formed carboxylic acid by the strongly basic isopropoxide ion, resulting in the formation of the succinate (B1194679) salt and isopropanol. youtube.com This final acid-base step is highly favorable and drives the reaction to completion. masterorganicchemistry.com
Table 1: Comparison of Hydrolysis and Saponification
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Saponification |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |
| Reversibility | Reversible youtube.com | Irreversible masterorganicchemistry.com |
| Initial Product | Succinic Acid & Isopropanol | Succinate Salt & Isopropanol |
| Kinetics | Typically pseudo-first order (with excess water) | Second-order chemrxiv.org |
| Mechanism | Protonation followed by nucleophilic attack masterorganicchemistry.com | Nucleophilic attack followed by elimination youtube.com |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgyoutube.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org
This compound can react with other alcohols in the presence of an acid or base catalyst to form a different ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.comyoutube.com
For instance, reacting the monoisopropyl ester with methanol (B129727) under acidic conditions would lead to the formation of succinic acid monomethyl ester and isopropanol. The acid-catalyzed mechanism is similar to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com
While less common, it is possible for an exchange reaction to occur between two different esters. The equilibrium in such reactions is dictated by the relative stability of the reactants and products.
Formation of Diesters (e.g., Diisopropyl Succinate)
This compound is a key intermediate in the synthesis of diisopropyl succinate. The formation of the diester involves the esterification of the remaining carboxylic acid group of the monoester with another molecule of isopropanol. researchgate.net This reaction is typically carried out under acidic conditions, often using a catalyst and a dehydrating agent to remove the water formed and drive the reaction to completion. google.com
A common industrial method involves reacting succinic acid directly with isopropanol in the presence of a catalyst. google.com The reaction proceeds through the monoester intermediate to form the final diester product. The process often involves refluxing the mixture and using a water separator to continuously remove water. google.com
The synthesis can also be achieved through the transesterification of a different succinic acid diester, such as dimethyl succinate, with isopropanol.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 3-(isopropoxycarbonyl)propanoic acid | C₇H₁₂O₄ |
| Succinic acid | Butanedioic acid | C₄H₆O₄ |
| Isopropanol | Propan-2-ol | C₃H₈O |
| Diisopropyl succinate | Diisopropyl butanedioate nist.gov | C₁₀H₁₈O₄ nist.govchemicalland21.com |
| Sodium hydroxide | Sodium hydroxide | NaOH |
| Succinate | Butanedioate | C₄H₄O₄²⁻ |
| Isopropoxide | Propan-2-olate | C₃H₇O⁻ |
| Methanol | Methanol | CH₄O |
| Succinic acid monomethyl ester | 3-(methoxycarbonyl)propanoic acid | C₅H₈O₄ |
Equilibrium Considerations in Esterification
(CH₂)₂(CO₂H)₂ + CH(CH₃)₂OH ⇌ HO₂C(CH₂)₂CO₂CH(CH₃)₂ + H₂O HO₂C(CH₂)₂CO₂CH(CH₃)₂ + CH(CH₃)₂OH ⇌ (CH₃)₂CHO₂C(CH₂)₂CO₂CH(CH₃)₂ + H₂O
Kinetic studies on similar esterification reactions, such as acetic acid with isopropyl alcohol, demonstrate that the reaction is exothermic. acs.orgnih.gov This implies that lower temperatures favor a higher equilibrium constant (Kₐ), although they also decrease the reaction rate. acs.orgnih.gov For instance, in the catalyzed esterification of acetic acid and isopropanol, the equilibrium constant Kₐ decreases as the temperature increases, indicating the exothermic nature of the process. nih.gov
To drive the equilibrium towards the product side, an excess of the alcohol reactant (isopropanol) is typically used. acs.orgnih.gov Increasing the molar ratio of alcohol to acid leads to a higher conversion of the acid. acs.org Another critical factor is the removal of water, a by-product of the reaction. Continuous removal of water from the reaction mixture shifts the equilibrium to favor the formation of the ester products. epo.org
Table 1: Factors Influencing Esterification Equilibrium
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Temperature | Higher temperature decreases the equilibrium constant (exothermic reaction). nih.gov | Le Châtelier's principle; favors reactants in an exothermic process. |
| Molar Ratio | An excess of isopropanol shifts the equilibrium towards products. acs.org | Increases the concentration of a reactant, driving the reaction forward. |
| Water Removal | Continuous removal of water shifts the equilibrium towards products. epo.org | Removes a product, causing the equilibrium to shift to replace it. |
Strategies for Selective Monoester or Diester Formation
Achieving selectivity for either the monoisopropyl ester or the diisopropyl ester requires careful control of reaction conditions and choice of starting materials.
Selective Monoester Formation: A primary strategy for synthesizing the monoester is to start with succinic anhydride (B1165640) instead of succinic acid. wikipedia.org The reaction of succinic anhydride with one equivalent of isopropanol cleaves the anhydride ring to yield almost exclusively the monoester. wikipedia.orgvaia.com This method is highly efficient as it avoids the formation of water and the subsequent equilibrium limitations associated with direct esterification. researchgate.net
(CH₂CO)₂O + CH(CH₃)₂OH → HO₂C(CH₂)₂CO₂CH(CH₃)₂
Selective Diester Formation: To favor the formation of diisopropyl succinate, a significant excess of isopropanol is necessary, along with the use of an acid catalyst and conditions that facilitate the removal of water, such as reactive distillation. epo.orggoogle.com Incomplete conversion to the diester often results in a mixture containing residual monoester and unreacted succinic acid, which can complicate purification and downstream applications. epo.orggoogle.com The use of heterogeneous catalysts, such as certain zeolites or ion-exchange resins, has been shown to be effective in driving the reaction towards high conversion and selectivity for the diester under optimized conditions. researchgate.net
Carboxylic Acid Functional Group Reactivity
The free carboxylic acid group in this compound is the primary site for a variety of subsequent chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Amidation and Peptide Coupling Analogues
The carboxylic acid moiety can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Common methods involve the use of coupling reagents, which are widely employed in peptide synthesis. youtube.comyoutube.com
Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the corresponding amide. youtube.comresearchgate.net The use of such reagents avoids the need for harsh conditions and is often performed at room temperature. mdpi.com This methodology is analogous to peptide bond formation, where the activated carboxyl group of one amino acid reacts with the amino group of another. nih.govchemrxiv.org
Table 2: Common Coupling Reagents for Amidation
| Reagent | Name | By-product |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ |
| TCT | 2,4,6-Trichloro-1,3,5-triazine | Cyanuric acid derivatives |
Acyl Halide Formation and Subsequent Reactions
The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) to form an acyl halide, a highly reactive functional group. libretexts.org The most common reagent for this transformation is thionyl chloride (SOCl₂), often used with a proton scavenger like pyridine (B92270) to neutralize the HCl by-product. libretexts.orglibretexts.org Oxalyl chloride is another effective reagent. libretexts.org
HO₂C(CH₂)₂CO₂CH(CH₃)₂ + SOCl₂ → ClOC(CH₂)₂CO₂CH(CH₃)₂ + SO₂ + HCl
The resulting acyl chloride, this compound chloride, is a valuable synthetic intermediate. Its high reactivity allows for efficient conversion into other carboxylic acid derivatives, such as esters (via reaction with alcohols), amides (via reaction with amines), and anhydrides, under mild conditions. libretexts.orggoogle.com For example, its reaction with an alcohol provides an alternative route to forming a diester of succinic acid. libretexts.org
Anhydride Formation from the Free Carboxylic Acid
The free carboxylic acid group of the monoester can participate in anhydride formation. An efficient method involves the reaction of the monoester with a dehydrating agent like acetyl chloride or phosphorus oxychloride. orgsyn.org Alternatively, intramolecular cyclization can be induced to form the parent succinic anhydride, though this would involve the loss of the isopropyl ester group. A more relevant transformation is the formation of a mixed anhydride. For instance, reacting the monoester with another acyl chloride would yield a mixed anhydride.
A specific application involves the synthesis of anhydrides from 2-monosubstituted succinic acid monoesters, which can then be used in further reactions like the Dakin-West reaction. acs.org The formation of a cyclic anhydride from the monoester itself is not a direct reaction, as it would require the removal of the isopropyl group. However, the free carboxylic acid can react with activating agents to form an intermediate that can then react with another carboxylate to form an intermolecular anhydride.
Reduction Reactions
The functional groups of this compound can be targeted for reduction. The carboxylic acid group can be selectively reduced to a primary alcohol in the presence of the ester, although this often requires specific reducing agents. More commonly, both the carboxylic acid and the ester groups are reduced.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the carboxylic acid functional groups to the corresponding alcohols. quora.com This reaction would convert this compound into 1,4-butanediol (B3395766).
Catalytic hydrogenation can also be employed. For example, diethyl succinate can be reduced to 1,4-butanediol. wikipedia.org Similarly, the hydrogenation of this compound over suitable catalysts would be expected to yield 1,4-butanediol. wikipedia.org The reduction of related succinates is a key step in the production of commercially important chemicals like tetrahydrofuran (B95107) (THF) and γ-butyrolactone. google.com
Cyclization and Dehydration Processes
The linear C4 structure of this compound makes it a prime candidate for intramolecular reactions, leading to the formation of five-membered ring structures.
The carboxylic acid moiety of this compound can undergo intramolecular dehydration to form succinic anhydride. This reaction can be achieved through thermal methods at high temperatures (e.g., 220-270°C) or by using chemical dehydrating agents such as acetyl chloride or acetic anhydride under milder conditions. wikipedia.orgyoutube.comnih.gov The process involves the elimination of a water molecule from the dicarboxylic acid precursor (in this case, by reacting two molecules of the monoester or through a disproportionation mechanism). The ester group is generally stable under these conditions, though high temperatures could potentially lead to ester condensation as a side reaction. kpi.ua The formation of succinic anhydride is a key step in some pathways to produce γ-butyrolactone. researchgate.net
This compound is a direct precursor to γ-butyrolactone (GBL), an important industrial solvent and chemical intermediate. researchgate.netsocietyforscience.org The transformation typically proceeds through a two-step mechanism: an initial dehydration/cyclization followed by reduction. The proposed pathway involves the intramolecular cyclization of the monoester to form succinic anhydride, which is then hydrogenated over a metal catalyst (such as palladium or rhenium) to yield GBL. researchgate.net
Catalytic transfer hydrogenation (CTH) offers a promising alternative to using high-pressure molecular hydrogen. mdpi.com In this process, a hydrogen donor molecule, such as isopropanol, transfers hydrogen to the substrate in the presence of a catalyst. This method is particularly relevant for this compound, as isopropanol can serve as both the hydrogen donor and the solvent.
Research has shown that succinic acid can be converted to GBL via CTH using unsupported ReOₓ nanoparticles as the catalyst and isopropanol as the hydrogen donor. mdpi.com The reaction proceeds through a simultaneous CTH and dehydration/dealcoholization process. At temperatures around 290°C, this system demonstrates significant yields of GBL from succinic acid. mdpi.com Given that isopropanol is the esterifying alcohol in this compound, it is an intrinsic part of the reaction system, making this a highly efficient and atom-economical pathway. The process combines the cyclization of the succinate backbone with the reduction of the carbonyl group in a single pot.
Table 2: Research Findings on GBL Formation from Succinic Acid via CTH
| Catalyst | Hydrogen Donor | Temperature | Yield of GBL | Source |
|---|---|---|---|---|
| ReOₓ NPs | Isopropanol | 290°C | 43% (after 18h) | mdpi.com |
This table is based on research using succinic acid as the starting material, which serves as a model for the reactivity of its monoester.
Advanced Analytical Characterization and Quantification in Research
Spectroscopic Methods for Structural Elucidation of Intermediates and Products
Spectroscopy is indispensable for confirming the molecular structure of succinic acid monoisopropyl ester and for monitoring the progress of its synthesis. Each method offers unique insights into the compound's chemical architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural confirmation of this compound. It allows for the unambiguous identification of the different types of protons in the molecule based on their chemical environment. The expected ¹H NMR spectrum would feature distinct signals corresponding to the isopropyl group and the succinic acid backbone.
The esterification reaction can be monitored by observing the disappearance of the starting material signals (e.g., the broad carboxylic acid proton of succinic acid) and the concurrent appearance of the product signals. Specifically, the emergence of the septet and doublet characteristic of the isopropyl group and the shift of the methylene (B1212753) protons adjacent to the newly formed ester linkage confirm product formation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | Septet | 4.9-5.1 | 1H |
| -CH(CH ₃)₂ | Doublet | 1.2-1.3 | 6H |
| -O-CO-CH ₂- | Triplet | ~2.65 | 2H |
| -CH ₂-COOH | Triplet | ~2.60 | 2H |
Note: Chemical shifts are approximate and can vary based on the solvent used.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nist.gov For this compound, the IR spectrum provides direct evidence of both the carboxylic acid and the ester moieties. spectroscopyonline.com The presence of a broad absorption band for the O-H stretch of the carboxylic acid and two distinct carbonyl (C=O) stretching bands—one for the carboxylic acid and one for the ester—are key diagnostic features. spectroscopyonline.comresearchgate.net The C-O stretching vibrations further confirm the ester group. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch (broad) | 3300-2500 | Strong, Broad |
| Alkyl C-H | Stretch | 2980-2850 | Medium |
| Ester C=O | Stretch | ~1735 | Strong |
| Carboxylic Acid C=O | Stretch | ~1710 | Strong |
| Carboxylic Acid C-O | Stretch | 1300-1200 | Medium |
Source: Data adapted from general ester and carboxylic acid spectroscopy principles and NIST data for isopropyl succinate (B1194679). nist.govspectroscopyonline.comresearchgate.net
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. libretexts.org The molecular ion peak [M]⁺ would correspond to the compound's molecular weight (160.17 g/mol ). Electron ionization (EI) would induce characteristic fragmentation, providing confirmatory structural evidence. Key fragmentation pathways for esters include cleavage alpha to the carbonyl group and loss of the alkoxy group. libretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 160 | [M]⁺ | Molecular Ion |
| 117 | [M - C₃H₇]⁺ | Loss of isopropyl group |
| 101 | [M - OC₃H₇]⁺ | Loss of isopropoxy group |
| 73 | [C₃H₅O₂]⁺ | Cleavage product |
| 59 | [C₃H₇O]⁺ | Isopropoxy cation |
Raman spectroscopy, a complementary vibrational spectroscopy technique to IR, can also be employed for characterization. It is particularly useful for analyzing the carbon backbone and symmetric vibrations, which may be weak in the IR spectrum. Studies on succinic acid have utilized Raman spectroscopy to investigate polymorphism and crystallization processes. researchgate.netresearchgate.net Similarly, for this compound, Raman spectroscopy could be applied to study its crystalline forms and to monitor phase transitions. The strong C=O stretching vibrations and the skeletal vibrations of the alkyl chain would be prominent features in the Raman spectrum. researchgate.netchemicalbook.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from a reaction mixture and for quantifying its purity and yield.
Gas chromatography (GC) is an ideal technique for analyzing volatile compounds like this compound. glsciences.eu It allows for the separation of the product from starting materials (succinic acid, isopropanol) and any byproducts, such as the diester (diisopropyl succinate). Purity is assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
For more definitive identification and quantification, GC is coupled with mass spectrometry (GC-MS). und.edu As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification of the product and any impurities. und.edu While succinic acid itself often requires derivatization (e.g., silylation with agents like BSTFA) to increase its volatility for GC analysis, the ester is typically volatile enough for direct injection. uran.ua The use of an internal standard is common for accurate quantification in both GC and GC-MS analyses. und.edu
Table 4: GC-MS Analysis Parameters for Succinic Acid Derivatives
| Parameter | Description |
|---|---|
| Column | Typically a non-polar or medium-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is used for separating organic acids and esters. |
| Injection Mode | Splitless or split injection, depending on the concentration of the analyte. und.edu |
| Temperature Program | A temperature gradient is used to ensure good separation of compounds with different boiling points. und.edu |
| Detection (MS) | Electron Ionization (EI) is common. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. uran.ua |
| Quantification | Achieved by creating a calibration curve using standards of known concentration, often with an internal standard to correct for injection volume variations. glsciences.euund.edu |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile derivatives like this compound. Due to the compound's carboxylic acid and ester functional groups, it possesses polarity that makes it amenable to several HPLC modes.
Research Findings: The analysis of succinic acid and its esters often employs reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). sielc.com For instance, in RP-HPLC, a C18 or C8 stationary phase is common, with a mobile phase typically consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic mobile phase ensures that the carboxyl group of the monoester remains protonated, leading to more consistent retention times.
In one analytical approach for succinic acid, a mixed-mode column combining anion exchange and reversed-phase mechanisms was used. sielc.com This allowed for the separation of organic acids with retention times adjustable by the acetonitrile percentage in the mobile phase, a flexibility not available in traditional ion-exchange chromatography. sielc.com For UV detection, a wavelength of around 210 nm is often suitable for detecting the carboxylic acid chromophore. However, given the lack of a strong chromophore, alternative detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are highly effective. sielc.com LC-MS methods, in particular, offer high sensitivity and selectivity, providing both quantification and mass confirmation of the ester. mtc-usa.com A rapid LC-MS method for succinic acid utilized a gradient elution on a silica-hydride-based column, demonstrating the ability to achieve analysis times under 10 minutes. mtc-usa.com
Table 1: Representative HPLC Conditions for Succinic Acid and Related Compounds
| Parameter | Setting 1: Mixed-Mode | Setting 2: HILIC | Setting 3: LC-MS |
| Stationary Phase | Primesep D (mixed-mode anion exchange/RP) sielc.com | Primesep S2 (HILIC) sielc.com | Cogent Diamond Hydride™ mtc-usa.com |
| Mobile Phase | Water/Acetonitrile with ammonium (B1175870) formate (B1220265) buffer sielc.com | Water/Acetonitrile gradient sielc.com | A: Water/Methanol/Ammonium Acetate (B1210297) B: Acetonitrile/Water/Ammonium Acetate mtc-usa.com |
| Detection | UV (250 nm), MS compatible sielc.com | UV (225 nm) sielc.com | ESI-TOF Mass Spectrometer mtc-usa.com |
| Application Note | Separation of organic acids. sielc.com | Separation of succinic acid and its anhydride (B1165640). sielc.com | Rapid screening of succinic acid. mtc-usa.com |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC, often described as a hybrid of gas and liquid chromatography. teledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com This technique is lauded for its high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it an environmentally friendly or "green" analytical method. nih.gov
Research Findings: For a compound like this compound, SFC is particularly advantageous. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations without a significant loss in resolution compared to HPLC. nih.gov While pure CO2 is nonpolar, its solvent strength can be easily tuned by adding polar organic modifiers, such as methanol, ethanol (B145695), or acetonitrile, making it suitable for separating moderately polar compounds like monoesters of dicarboxylic acids. nih.gov
SFC is widely applied in pharmaceutical analysis for both chiral and achiral separations. teledynelabs.com Recent studies have demonstrated the successful separation of fatty acid esters and their enantiomers using SFC coupled with mass spectrometry (SFC-MS). nih.gov In one method, a chiral column with an acetonitrile-methanol mobile phase modifier enabled the rapid separation of most fatty acid ester racemic pairs within five minutes. nih.gov This highlights the potential of SFC for not only quantifying this compound but also for separating it from other structurally similar esters or impurities.
Table 2: Comparison of Chromatographic Techniques for Ester Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid (e.g., Water, Acetonitrile) | Supercritical Fluid (e.g., CO2) teledynelabs.com |
| Key Advantages | Versatile, well-established, wide range of detectors. | Fast analysis, high resolution, reduced organic solvent use. nih.gov |
| Typical Applications | Purity testing, quantification of non-volatile compounds. sielc.com | Chiral separations, high-throughput screening, analysis of lipids and esters. nih.gov |
| Pressure Drop | Higher | Lower nih.gov |
| Environmental Impact | Higher organic solvent waste. | Greener, as CO2 is easily vented and recycled. nih.gov |
Thermal Analysis Techniques
Thermal analysis is essential for understanding the material properties of this compound, including its thermal stability, melting point, and crystallinity.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.
Research Findings: For this compound, a TGA scan would reveal the temperature at which the compound begins to degrade. The analysis of related succinate esters shows distinct, multi-step decomposition patterns. mdpi.com A typical thermogram for the mono-isopropyl ester would likely show an initial mass loss corresponding to the volatilization or decomposition of the isopropyl group, followed by the decomposition of the remaining succinic acid backbone at a higher temperature, which often involves decarboxylation. Studies on imidazoline/dimethyl succinate hybrids showed they were thermally stable up to approximately 200 °C, with the initial decomposition stage related to the breaking of the ester bonds. mdpi.com TGA is critical for establishing the upper-temperature limit for processing and storage of the material.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Research Findings: A DSC thermogram for this compound would provide its precise melting point, which is a key indicator of purity. A sharp, well-defined endothermic peak signifies a highly crystalline and pure substance, whereas a broad peak suggests the presence of impurities or an amorphous nature. For comparison, DSC analysis of pure succinic acid shows a sharp melting endotherm, and when it forms cocrystals, this melting point shifts, indicating the formation of a new crystalline phase. researchgate.netresearchgate.net The enthalpy of fusion, calculated from the area of the melting peak, provides information about the degree of crystallinity. DSC is also used to study polyesters derived from succinic acid, revealing transitions like glass transition temperature (Tg) and melting temperature (Tm). utwente.nl
Table 3: Expected Thermal Analysis Data for this compound
| Analysis Technique | Information Obtained | Expected Results for this compound |
| TGA | Thermal stability, decomposition temperatures. | Multi-step decomposition, initial loss corresponding to the isopropyl ester group. mdpi.com |
| DSC | Melting point, enthalpy of fusion, crystallinity. | A sharp endothermic peak at the melting point, indicating crystalline form. researchgate.net |
X-ray Diffraction (XRD) for Crystalline Forms or Catalyst Structure
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a solid derivative like this compound, XRD can confirm its crystalline nature and identify its specific crystal lattice structure.
Research Findings: If this compound is a crystalline solid, its powder XRD pattern will exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for that particular crystalline form, or polymorph. Studies on succinic acid itself show well-defined diffraction peaks that are indicative of its high crystallinity. researchgate.net When succinic acid forms cocrystals, new and distinct peaks appear in the XRD pattern, confirming the formation of a new crystalline phase. researchgate.net Similarly, XRD has been used to characterize the crystal structures of various long-chain alkyl esters, demonstrating that individual esters can be identified and distinguished by their unique diffraction data. nih.gov Therefore, XRD would be an indispensable tool for solid-state characterization, polymorphism screening, and quality control of this compound.
In-situ and Operando Spectroscopy for Reaction Monitoring
Monitoring the esterification reaction to produce this compound in real-time is crucial for optimizing reaction conditions, understanding kinetics, and maximizing yield. In-situ and operando spectroscopic techniques allow for the analysis of the reaction mixture as it happens, without the need for sampling.
Research Findings: The esterification of succinic acid is a well-studied process where real-time monitoring is beneficial. nih.govresearchgate.net Techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy are ideal for this purpose. An in-situ FTIR probe inserted into the reactor can monitor the progress of the reaction by tracking the disappearance of the C=O stretch of the succinic anhydride reactant (if used) and the appearance of the C=O stretch of the ester product at a different wavenumber. Similarly, the O-H stretch of the carboxylic acid would decrease in intensity as the reaction proceeds. This data allows for the calculation of reaction rates and conversion in real-time. Such monitoring is a key component of Process Analytical Technology (PAT) in chemical manufacturing. For example, in the production of dialkyl succinate via reactive distillation, continuous monitoring is essential to control the process and ensure the purity of the final product. researchgate.net
Applications in Chemical Synthesis and Specialized Materials Science
Precursor for Value-Added Chemicals
Succinic acid and its esters are recognized as key platform chemicals derivable from renewable resources, serving as a starting point for the synthesis of various C₄ chemicals. mdpi.comrsc.orgresearchgate.netresearchgate.net While much of the research has focused on dimethyl and diethyl succinates, the principles of their conversion are applicable to succinic acid monoisopropyl ester.
γ-Butyrolactone (GBL), a widely used solvent and intermediate in the production of other chemicals like N-methyl-2-pyrrolidone, can be synthesized from succinic acid and its derivatives. mdpi.comwikipedia.org The conversion of succinic acid esters to GBL typically involves a catalytic hydrogenation process. researchgate.netresearchgate.net In this reaction, the ester group of this compound would be catalytically reduced. This process often proceeds through the formation of succinic anhydride (B1165640) as an intermediate, followed by hydrogenation. mdpi.com The reaction is typically carried out at elevated temperatures and pressures using heterogeneous catalysts, such as those based on ruthenium or palladium. researchgate.netresearchgate.net
Tetrahydrofuran (B95107) (THF) is another significant solvent and a monomer for the production of polytetramethylene ether glycol (PTMEG). mdpi.com The synthesis of THF can be achieved from succinic acid and its esters through catalytic hydrogenation. rsc.orggoogle.comwikipedia.org The process generally involves the hydrogenation of the succinic acid moiety to 1,4-butanediol (B3395766) (1,4-BDO), which then undergoes acid-catalyzed dehydration and cyclization to form THF. eschemy.com Alternatively, GBL, derived from this compound as described above, can be further hydrogenated to yield THF. mdpi.com
1,4-Butanediol (1,4-BDO) is a high-value chemical intermediate used in the production of plastics, polyurethanes, and other industrial chemicals. google.comchemicalbook.com The production of 1,4-BDO from succinic acid esters is a well-established route involving catalytic hydrogenation. rsc.orgscribd.comnih.gov For this compound, this would entail the reduction of both the carboxylic acid and the ester functional groups to hydroxyl groups. This transformation typically requires robust catalytic systems, often bimetallic catalysts, under high-pressure hydrogen. rsc.org The direct hydrogenation of succinic acid esters to 1,4-BDO is a key step in the bio-based production of this important monomer. nih.gov
Pyrrolidones, particularly N-methyl-2-pyrrolidone (NMP), are important solvents with a wide range of applications. Succinic acid and its derivatives serve as precursors for the synthesis of the pyrrolidone ring structure. wikipedia.orgfraunhofer.de The synthesis of pyrrolidone derivatives from this compound would likely proceed through amidation followed by cyclization. The ester or the carboxylic acid can react with an amine (such as methylamine (B109427) for NMP synthesis) to form an amide. Subsequent intramolecular cyclization, often under thermal conditions, would yield the corresponding pyrrolidone. This route is a key pathway for converting C₄ dicarboxylic acids into nitrogen-containing heterocyclic compounds. fraunhofer.de
This compound, as a derivative of succinic acid, is a fundamental C₄ building block. researchgate.netresearchgate.netosti.gov Its chemical structure allows for a variety of transformations to produce other four-carbon molecules. Beyond the major chemicals discussed above, it can be a precursor to other specialty chemicals through various organic reactions, leveraging the reactivity of its two functional groups.
Role in Polymer Chemistry
Succinic acid is a well-known monomer in the synthesis of biodegradable polyesters, such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES). wikipedia.orgmdpi.commdpi.com These polymers are gaining increasing attention as sustainable alternatives to conventional plastics. Succinic acid esters are also utilized in these polymerization processes. researchgate.net
This compound can potentially be used in polymer chemistry in several ways. It could be hydrolyzed to succinic acid, which is then used in polycondensation reactions with diols. Alternatively, it could be transesterified with a diol in the presence of a suitable catalyst to form polyester (B1180765) chains. The presence of the isopropyl group may influence the reaction kinetics and the properties of the resulting polymer. Research in this area has explored the use of various succinic acid esters in creating polyesters and copolyesters with tailored properties. mdpi.comnih.gov The incorporation of succinic acid and its derivatives can lead to polymers with desirable characteristics such as biodegradability and improved ductility. mdpi.commdpi.com Furthermore, succinic acid has been used to synthesize aromatic monomers for high-performance polyesters. rsc.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1,4-Butanediol (1,4-BDO) |
| γ-Butyrolactone (GBL) |
| Isopropanol (B130326) |
| N-methyl-2-pyrrolidone (NMP) |
| Poly(butylene succinate) (PBS) |
| Poly(ethylene succinate) (PES) |
| Polytetramethylene ether glycol (PTMEG) |
| Pyrrolidone |
| Succinic acid |
| This compound |
Monomer or Co-monomer in Polymeric Ester Synthesis
Succinic acid and its esters are significant building blocks, or monomers, for the synthesis of thermoplastic polyesters. mdpi.com As a dicarboxylic acid derivative, this compound can undergo polycondensation reactions. The remaining carboxylic acid group can react with a diol (a molecule with two alcohol groups) to form a polyester chain. This process allows for the incorporation of the succinate (B1194679) unit into the backbone of a polymer.
Research has focused on using bio-based succinic acid, produced from the fermentation of sugars, as a monomer to create polymers with high renewable content. mdpi.comroquette.com These succinic acid-based polyesters, such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES), are notable for their commercial use. mdpi.com The incorporation of succinic acid as a co-monomer can also be used to synthesize biodegradable copolymers, for instance, with bio-based aromatic compounds like 2,5-furan dicarboxylic acid. mdpi.com This versatility makes succinic acid derivatives key components in the move towards more sustainable and environmentally friendly polymers. researchgate.net
Precursor for Plasticizers (excluding direct dosage/administration)
Esters derived from succinic acid are gaining prominence as environmentally friendly, phthalate-free plasticizers for polymers, most notably for poly(vinyl chloride) (PVC). google.comnih.govmdpi.com These succinate esters serve as a green alternative to traditional toxic phthalate (B1215562) plasticizers like DEHP and DINP. nih.govmdpi.com
This compound can be considered a precursor in the synthesis of more complex succinate-based plasticizers. For example, it can be further esterified to create a diester, such as diisopropyl succinate. Studies on various succinate ester mixtures have shown that they exhibit high plasticization efficiency, comparable to commercial phthalates, while offering significantly better resistance to migration from the polymer matrix. nih.govmdpi.com Research into plasticizers synthesized from renewable raw materials like succinic acid highlights their potential to produce soft PVC with good mechanical properties and improved long-term stability. google.comnih.gov The development of these bio-based plasticizers is a key area of innovation, driven by the need for sustainable and non-toxic polymer additives. roquette.com
Incorporation into Biodegradable Polymer Structures
The use of succinic acid and its esters is central to the development of biodegradable polymers. researchgate.netfraunhofer.de When these monomers are used to create polyesters, such as poly(butylene succinate) (PBS), the resulting materials are often biodegradable. fraunhofer.deresearchgate.net Commercial examples like Mitsubishi Chemical Corporation's GS Pla® are based on poly(butylene succinate) derived from fermented corn. fraunhofer.de
The inclusion of succinate units in the polymer chain creates ester linkages that can be broken down by microbes, leading to the material's degradation. Succinic acid can act as a monomeric cross-linker to create biocompatible scaffolds. nih.gov Furthermore, it can be used to synthesize unique elastic polyesters and poly(ester-amide)s, which also exhibit biodegradability. fraunhofer.denih.gov The ability to produce succinic acid from renewable resources further enhances the environmental credentials of these polymers, making them a viable alternative to petroleum-based plastics in applications like packaging films and agricultural materials. roquette.comresearchgate.netresearchgate.net
Specialized Industrial Additives
Precursor for Corrosion Inhibitors (e.g., Salts of Alkenyl Succinic Acid Monoisopropyl Esters)
Derivatives of succinic acid are effective precursors for synthesizing corrosion inhibitors. Specifically, amine-free salts of the half-esters of alkyl or alkenyl succinic acids are used as corrosion protection agents. google.com An alkenyl succinic acid is a succinic acid molecule where a long hydrocarbon chain (the alkenyl group) is attached. These can be prepared by reacting an olefin with maleic anhydride. google.com
The monoester of this substituted succinic acid can then be neutralized to form a salt. These salts are particularly effective at protecting metals from corrosion. google.com For instance, salts of monoesters of polyisobutenyl-succinic acid have been developed for this purpose. google.com These compounds are used to inhibit corrosion in various systems, including oxygenated fuels like gasohol, where the presence of water and ethanol (B145695) can create a highly corrosive environment. google.comgoogleapis.com Nitrogen-containing derivatives of monoesters of alkenylsuccinic acids are also synthesized for use in conservation liquids to protect metal equipment from atmospheric corrosion. ppor.az
Emulsifying Agents and Surfactant Precursors
The chemical structure of succinic acid monoesters, possessing both a polar end (the carboxylic acid) and a less polar end (the isopropyl ester and hydrocarbon body), makes them suitable as precursors for surfactants and emulsifying agents. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid.
Alkenyl succinic acid derivatives, which can be formed into monoesters, are noted for their surface-active properties. ppor.az These properties are essential for creating stable emulsions (mixtures of immiscible liquids like oil and water). Salts of the partial esters of alkenyl-succinic acids are specifically mentioned for their utility, which stems from their amphiphilic nature. google.com
Lubricant Additive Components
Esters and other derivatives of succinic acid are utilized as components and additives in lubricating oils to enhance their performance. google.comemeryoleo.com Basic alkaline earth metal salts of long-chain hydrocarbon-substituted succinic acids function as excellent dispersant additives for oils. google.com These additives help to keep insoluble particles suspended in the oil, preventing sludge formation and maintaining engine cleanliness. google.com
Synthetic esters, in general, are prized as lubricant base stocks and additives due to their high lubricity, low volatility, and good low-temperature properties. emeryoleo.commachinerylubrication.com The ester structure is inherently polar, which allows the molecules to adhere to metal surfaces, providing a strong lubricating film that reduces friction and wear. machinerylubrication.com Esters of dicarboxylic acids, like succinic acid, can be synthesized to have low pour points and can improve the viscosity index of lubricating oils. researchgate.net Specifically, esters of monodiethylamide of hexenyl succinic acid have been synthesized and shown to have viscosity-temperature characteristics that make them suitable as a base or component for lubricating oils. ppor.az
Role in Catalytic Reaction Systems as a Substrate or Co-reagent
This compound serves as a crucial intermediate substrate in specific catalytic reaction systems, particularly in the conversion of bio-based succinic acid into valuable C4 chemicals. Research has demonstrated its role in the catalytic transfer hydrogenation (CTH) of succinic acid, a process that offers a more environmentally friendly alternative to traditional hydrogenation methods that rely on high-pressure hydrogen gas.
The reaction proceeds through the initial esterification of one of the carboxylic acid groups of succinic acid with isopropanol, yielding this compound. As the reaction temperature increases, this monoester can be further converted. The ReOx nanoparticle catalyst possesses both Brønsted and Lewis acid sites, which are capable of catalyzing the necessary dehydration and dealcoholization steps. The presence of these acid sites allows for the transformation of the this compound into succinic anhydride, which is then subsequently hydrogenated via CTH with isopropanol to produce GBL.
A study on the catalytic transfer hydrogenation of succinic acid provides insight into the reaction progression and the formation of this compound as an intermediate.
Table 1: Products of Catalytic Transfer Hydrogenation of Succinic Acid with Isopropanol over ReOx Nanoparticles at 170°C
| Reactant/Product | 1H NMR Chemical Shift (δ, ppm) in DMSO-d6 |
| Succinic acid (CH2) | 2.43 |
| This compound (CH2) | 2.45 |
| Succinic acid diisopropyl ester (CH2) | 2.48 |
| Data sourced from a study on the conversion of succinic acid. google.com |
This research highlights the significance of this compound as a transient but essential molecule in the catalytic upgrading of succinic acid. Its formation allows for a stepwise conversion under milder conditions, paving the way for more sustainable chemical production routes.
Mechanistic Studies and Computational Investigations
Elucidation of Reaction Mechanisms in Esterification Processes
The formation of succinic acid monoisopropyl ester occurs through the esterification of succinic acid with isopropanol (B130326). This reaction can be catalyzed by various means, and its mechanism has been a subject of detailed investigation.
The esterification of succinic acid is significantly accelerated by the presence of acidic sites, which can be provided by a heterogeneous catalyst or by the reactant itself in a process known as autocatalysis. rsc.orggoogle.com
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites (e.g., H-Beta), are effective for the esterification of succinic acid with alcohols like isopropanol. researchgate.netresearchgate.net The Brønsted acidic sites on the catalyst's surface play a pivotal role. The mechanism involves the protonation of the carbonyl oxygen of one of succinic acid's carboxylic groups. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. acgpubs.org The hydrophobic environment within the pores of some catalysts can also encourage the partioning of succinic acid molecules, further promoting the reaction. researchgate.net
Autocatalysis: In the absence of an external catalyst, a second molecule of succinic acid can act as the proton donor, activating the first molecule for reaction with the alcohol. rsc.orgacgpubs.org Computational studies on the esterification of succinic acid have shown that this self-catalyzed pathway is a viable reaction channel. rsc.orgresearchgate.net This autocatalytic process is particularly relevant at higher concentrations of the acid and at elevated temperatures. google.com
Computational studies, particularly using density functional theory (DFT), have been employed to investigate the precise pathway of esterification. The reaction can proceed through either a concerted or a stepwise mechanism, and the operative pathway can depend on the catalytic conditions. rsc.orgresearchgate.net
Stepwise Mechanism: This mechanism is generally associated with non-self-catalyzed reactions and involves the formation of a distinct tetrahedral intermediate. researchgate.netdifferencebetween.com In this pathway, the nucleophilic attack of the isopropanol on the protonated carbonyl carbon leads to a high-energy, unstable intermediate. This intermediate then collapses, eliminating a water molecule to form the final ester product. psiberg.comquora.com This multi-step process involves separate energy barriers for the formation and breakdown of the intermediate. psiberg.com
Concerted Mechanism: This pathway is often observed in self-catalyzed reactions. rsc.orgresearchgate.net In a concerted mechanism, the bond-forming (between the alcohol's oxygen and the carbonyl carbon) and bond-breaking (of the carboxylic O-H and the eventual water molecule) processes occur simultaneously through a single transition state. differencebetween.comquora.com This avoids the formation of a discrete high-energy intermediate. DFT studies on the polyesterification of succinic acid with ethylene (B1197577) glycol suggest that the self-catalyzed route proceeds via a concerted mechanism. rsc.orgresearchgate.net
The key difference between these mechanisms lies in the presence or absence of a reaction intermediate. differencebetween.com
Table 1: Comparison of Concerted and Stepwise Esterification Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Number of Steps | Single Step differencebetween.com | Multiple Steps differencebetween.com |
| Intermediates | No stable intermediates psiberg.com | One or more intermediates (e.g., tetrahedral intermediate) psiberg.com |
| Transition States | Single transition state psiberg.com | Multiple transition states psiberg.com |
| Typical Catalyst | Self-catalyzed (e.g., by another succinic acid molecule) researchgate.net | Non-self-catalyzed researchgate.net |
The rate of formation of this compound is influenced by several factors:
Temperature: Increasing the reaction temperature generally increases the reaction rate constant, leading to faster formation of the ester. rsc.orgkoreascience.kr
Catalyst Concentration: The reaction rate is dependent on the concentration of the catalyst. koreascience.kr
Reactant Ratio: The molar ratio of alcohol to acid is a critical parameter. Using an excess of isopropanol can shift the equilibrium towards the products.
Water Content: As water is a product of the reaction, its presence can inhibit the forward reaction and lower the conversion of succinic acid. researchgate.net
Kinetic models have been developed to describe the production of succinic acid and its by-products under various operating conditions, which can be adapted to understand its subsequent esterification. mdpi.com The activation energy for the esterification of succinic acid varies significantly with the catalyst used. For instance, in the reaction with 1,4-butanediol (B3395766), activation energies of 43.04 kJ/mol and 146.70 kJ/mol were calculated for two different organic metal catalysts. koreascience.kr
Investigation of Catalytic Transfer Hydrogenation (CTH) Mechanisms
Scientific literature extensively covers the catalytic transfer hydrogenation (CTH) of various functional groups using isopropanol as a hydrogen donor and different metal catalysts, including those based on rhenium. However, specific studies detailing the CTH mechanism directly involving this compound as either a substrate or product are not prominently available in the reviewed research. The following sections describe the general principles of CTH that would be relevant should such reactions be investigated.
In catalytic transfer hydrogenation, isopropanol serves as a safe, readily available, and environmentally friendly source of hydrogen. nih.govnih.gov The general mechanism involves the catalyst facilitating the transfer of hydrogen from isopropanol to a substrate.
The process typically begins with the coordination of isopropanol to a metal center of the catalyst. This is often followed by a β-hydride elimination step, where a hydride (H⁻) is transferred from the isopropanol's alpha-carbon to the metal, forming a metal-hydride species. nih.gov This process releases acetone (B3395972) as a byproduct. The generated metal-hydride is the key reducing agent that then delivers the hydride to the unsaturated substrate, effecting its reduction. nih.govresearchgate.net In some systems, particularly with bifunctional catalysts, the proton from the hydroxyl group of isopropanol is also involved in the hydrogenation step. nih.gov
A variety of transition metals, including ruthenium, iridium, nickel, and cobalt, are known to be effective catalysts for CTH reactions. nih.govorganic-chemistry.org Rhenium-based catalysts are well-documented for their activity in hydrogenation and deoxydehydration reactions. rsc.orgacs.org For instance, supported metallic rhenium catalysts are used for the hydrogenation of succinic acid to products like 1,4-butanediol. rsc.orgnih.gov
In a hypothetical CTH reaction mediated by a rhenium species, the pathway would likely involve the formation of a rhenium-hydride intermediate, similar to other metal-mediated processes. The oxidation state of rhenium can change during the catalytic cycle. Studies on rhenium oxidation show that various oxide species (e.g., ReO₂, Re₂O₇) can exist, and the specific species present on the catalyst surface under reaction conditions would be crucial to its activity. mpg.de While rhenium catalysts are highly active for dehydration and deoxydehydration, their application in the specific CTH of a substrate like an ester using isopropanol is not as commonly reported as their use in direct hydrogenation with H₂ gas. acs.org
Intermediate Species Identification during Catalysis
Experimental studies have identified this compound as a key intermediate species in the catalytic transfer hydrogenation (CTH) of succinic acid to produce valuable chemicals like γ-butyrolactone (GBL). In these reactions, isopropanol often serves as both the solvent and the hydrogen donor.
During the CTH of succinic acid using catalysts such as unsupported Rhenium oxide (ReOx) nanoparticles, the initial step involves the esterification of succinic acid with isopropanol. rsc.orgresearchgate.netd-nb.infomdpi.com At lower reaction temperatures (e.g., below 200°C), this compound is observed as the major product, alongside smaller quantities of the diester, succinic acid diisopropyl ester. rsc.orgresearchgate.net As the reaction temperature increases, the monoisopropyl ester is further esterified to the diisopropyl ester. Subsequently, both the mono- and di-esters can undergo intramolecular dehydration and CTH to yield GBL. mdpi.com
The identification of this compound as an intermediate has been confirmed through techniques like 1H NMR spectroscopy, which shows characteristic shifts in the peaks of the methylene (B1212753) protons upon esterification. rsc.orgresearchgate.net The reaction pathway suggests that the conversion of the di-ester to GBL can be slower than that of the mono-ester under certain conditions. mdpi.com
Table 1: this compound as an Intermediate in Catalysis
| Catalytic Process | Catalyst | Reactants | Intermediate Identified | Subsequent Products |
| Catalytic Transfer Hydrogenation | ReOx nanoparticles | Succinic Acid, Isopropanol | This compound | Succinic acid diisopropyl ester, γ-Butyrolactone (GBL) |
Theoretical Chemistry and Computational Modeling
While experimental studies have confirmed the role of this compound as an intermediate, detailed computational investigations specifically targeting this molecule are limited in the publicly available literature. However, the methodologies of theoretical chemistry and computational modeling are well-suited to provide deeper insights into its behavior. The following sections outline how these computational techniques can be applied to study this compound, drawing parallels from studies on similar chemical systems, such as the esterification of other dicarboxylic acids. rsc.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to determine a range of fundamental properties that govern its reactivity.
Key parameters that could be calculated include:
Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Electron distribution and molecular orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites susceptible to nucleophilic or electrophilic attack.
Partial atomic charges: Quantifying the charge distribution within the molecule, which influences intermolecular interactions.
Vibrational frequencies: Predicting the infrared spectrum to aid in experimental identification.
By analyzing these electronic properties, one could gain a deeper understanding of the ester's stability and its propensity to participate in subsequent reaction steps. For instance, the charge distribution on the carbonyl carbons would be a key indicator of their susceptibility to further reaction.
Molecular Dynamics (MD) Simulations for Reaction Dynamics
Molecular Dynamics (MD) simulations can be utilized to study the dynamic behavior of this compound in a solvent, such as isopropanol, over time. By simulating the movements and interactions of a large ensemble of molecules, MD can provide insights into:
Solvation effects: How the solvent molecules arrange themselves around the ester and influence its conformation and reactivity.
Transport properties: Diffusion coefficients and rotational correlation times, which are important for understanding how the ester moves through the reaction medium to reach catalytic sites.
Conformational analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative energies.
These simulations would be particularly valuable for understanding the initial stages of the reaction, including the approach of the ester to a catalyst surface.
Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. For the conversion of this compound, computational methods can be used to map out the potential energy surface of the reaction.
This involves:
Identifying potential reaction pathways: For example, the pathway for the second esterification to form the diisopropyl ester, or the pathway for its conversion to GBL.
Locating transition states: These are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Calculating reaction energetics: Determining the enthalpy and Gibbs free energy changes for each step of the reaction to predict the thermodynamic feasibility.
For instance, a computational study on the esterification of succinic acid with ethylene glycol successfully used DFT to identify transition states and intermediates for both self-catalyzed and non-catalyzed pathways. rsc.org A similar approach could be applied to the reactions involving this compound.
Computational Analysis of Catalyst-Substrate Interactions
To understand the role of the catalyst in the conversion of this compound, computational models can be used to study the interactions between the ester and the catalyst surface.
This analysis would involve:
Building a model of the catalyst surface: For example, a cluster of ReOx atoms to represent the nanoparticles used in the CTH of succinic acid.
Simulating the adsorption of the ester onto the catalyst: Determining the preferred binding sites and orientations.
Calculating the binding energy: This provides a measure of the strength of the interaction between the ester and the catalyst.
Modeling the catalyzed reaction: Investigating how the catalyst lowers the activation energy of the reaction by stabilizing the transition state.
By simulating these interactions, researchers can gain a molecule's-eye view of the catalytic process, which can aid in the design of more effective and selective catalysts.
Future Research Directions and Sustainable Chemistry Implications
Development of Highly Selective and Sustainable Synthetic Routes
The conventional production of succinic acid relies on petrochemical feedstocks, such as maleic anhydride (B1165640). researchgate.netnih.gov However, the future lies in the development of sustainable routes that utilize renewable resources. A significant area of research is the direct esterification of bio-based succinic acid. Bio-succinic acid can be produced through the fermentation of sugars derived from renewable feedstocks. blogspot.com
One promising approach involves the catalytic transfer hydrogenation (CTH) of succinic acid using isopropanol (B130326) as both a hydrogen donor and a reactant for esterification. mdpi.comescholarship.org This process can yield succinic acid monoisopropyl ester as a major product at lower temperatures (below 200°C). mdpi.comescholarship.orgresearchgate.net The development of highly selective catalysts is crucial to maximize the yield of the monoisopropyl ester over the diisopropyl ester and other byproducts.
Exploration of Novel Catalytic Systems for Enhanced Efficiency
Future research will likely focus on:
Developing more robust and reusable catalysts: This will reduce operational costs and the environmental footprint of the process.
Investigating bifunctional catalysts: Catalysts that can efficiently promote both the esterification and other desired subsequent reactions in a one-pot synthesis.
Exploring non-precious metal catalysts: To reduce reliance on expensive and rare metals like rhenium.
Integration into Biorefinery Concepts for Bio-based Chemical Production
The production of this compound is ideally suited for integration into biorefinery concepts. Biorefineries aim to utilize all components of biomass, creating a portfolio of value-added products and minimizing waste. In this model, lignocellulosic biomass, such as agricultural residues, can be processed to produce sugars for fermentation into succinic acid. mdpi.comnih.govnih.gov
The succinic acid can then be converted to its monoisopropyl ester within the same integrated facility. This integration offers several advantages, including:
Reduced transportation costs for raw materials.
Energy integration between different process units. rsc.org
Utilization of process byproducts, contributing to a circular economy. uni-muenchen.de
A study on a Brazilian biorefinery context highlighted that integrating succinic acid production with existing sugarcane mills could leverage the energy generated from burning bagasse, significantly improving the process's sustainability. mdpi.com
Valorization of Agricultural Waste and Lignocellulosic Biomass Through its Synthesis
A key driver for the sustainable production of succinic acid and its esters is the utilization of low-cost, abundant, and non-food competing feedstocks like agricultural waste and lignocellulosic biomass. researchgate.netresearchgate.net This approach not only provides a renewable carbon source but also addresses the challenge of waste management. uni-muenchen.de
Various agricultural residues, including corn stover, sugarcane bagasse, and oil palm biomass, have been identified as potential feedstocks for succinic acid production. mdpi.commdpi.comcranfield.ac.uk The process typically involves:
Pre-treatment: To break down the complex structure of lignocellulose and release fermentable sugars.
Hydrolysis: Enzymatic or chemical breakdown of cellulose (B213188) and hemicellulose into simple sugars.
Fermentation: Conversion of sugars into succinic acid by microorganisms. nih.gov
Esterification: Reaction of the produced succinic acid with isopropanol.
Research in this area focuses on optimizing each of these steps to improve yields and reduce processing costs, making the valorization of agricultural waste economically viable.
Expanding Applications in Advanced Materials and Niche Chemical Sectors
Succinic acid and its esters are versatile building blocks for a wide range of chemicals and materials. blogspot.comanhuisunsingchem.com While succinic acid itself is a precursor for commodities like 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL), its esters, including the monoisopropyl ester, can be used in various applications. mdpi.comfraunhofer.de
Future research aims to expand the applications of this compound in:
Advanced Materials: As a monomer or additive in the synthesis of novel biopolymers, polyesters, and polyamides with tailored properties. fraunhofer.de
Niche Chemical Sectors: In the formulation of specialty solvents, plasticizers, and fine chemicals for the pharmaceutical and fragrance industries. researchgate.netgoogle.com
The development of new applications will drive the demand for sustainably produced this compound.
Lifecycle Assessment and Environmental Impact of Production Methods
To truly assess the sustainability of producing this compound, a comprehensive life cycle assessment (LCA) is essential. researchgate.net LCA evaluates the environmental impacts of a product or process from cradle to grave, considering everything from raw material extraction to end-of-life disposal. researchgate.net
LCAs of bio-based succinic acid production have shown that while it offers significant advantages over the petrochemical route in terms of greenhouse gas emissions, there are environmental hotspots to consider. researchgate.netcranfield.ac.uk These can include the energy consumption during fermentation and purification, as well as the impacts associated with agriculture for feedstock production. mdpi.comrsc.org
Future research will focus on:
Conducting detailed LCAs specifically for the production of this compound via different routes.
Identifying and mitigating the environmental hotspots in the production process.
Comparing the environmental performance of different catalytic systems and biorefinery integration scenarios. rsc.org
Green Chemistry Principles in its Synthesis and Utilization
The synthesis and utilization of this compound are being increasingly guided by the twelve principles of green chemistry. instituteofsustainabilitystudies.commdpi.comresearchgate.netnih.gov These principles provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign.
Key green chemistry principles relevant to this compound include:
Use of Renewable Feedstocks: Utilizing biomass instead of fossil fuels. instituteofsustainabilitystudies.comnih.gov
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. instituteofsustainabilitystudies.comnih.gov
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. nih.gov
Safer Solvents and Auxiliaries: Using greener solvents like isopropanol, which can also act as a reactant. nih.gov
Design for Energy Efficiency: Developing processes that can be carried out at ambient temperature and pressure. nih.gov
By adhering to these principles, the chemical industry can move towards a more sustainable future for the production and application of this compound.
Q & A
Q. What are the common synthetic routes for succinic acid monoisopropyl ester, and what are their mechanistic considerations?
this compound can be synthesized via:
- Metal-mediated condensation : Finely divided silver facilitates the condensation of α-bromopropionic ester to form dimethyl succinic ester derivatives. This method involves the formation of AgBr as a byproduct, requiring purification steps to isolate the ester .
- Esterification of succinic acid : Direct esterification of succinic acid with isopropyl alcohol under acidic or enzymatic catalysis. This requires careful control of reaction conditions (e.g., temperature, molar ratios) to minimize di-ester formation .
- Malonic ester derivatives : Alkylation of monosodio malonic ester followed by hydrolysis and decarboxylation yields succinic acid homologues, which can be further esterified . Mechanistic Insight: Silver-mediated reactions proceed via nucleophilic substitution, while esterification involves acid-catalyzed nucleophilic acyl substitution.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester linkage and isopropyl group integration (e.g., δ ~1.2 ppm for isopropyl CH) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 230.30 for di-isopropyl succinic ester derivatives) and fragmentation patterns .
- Chromatography : HPLC or GC with reference standards (e.g., di-n-butyl succinic ester, CAS 141-03-7) to assess purity .
- Melting Point and Density : Comparative analysis against literature values (e.g., density ~1.284 g/cm³ for structurally similar esters) .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound via silver-mediated condensation, and how can they be mitigated?
- Challenge 1 : Byproduct formation (e.g., AgBr) complicates purification. Solution: Use Soxhlet extraction or column chromatography to isolate the ester .
- Challenge 2 : Low yields due to incomplete reaction. Solution: Optimize catalyst concentration (e.g., 2 mol% Ag) and reaction time (12–24 hrs) under inert atmospheres .
- Challenge 3 : Isomerization risks. Solution: Monitor reaction progress via TLC and quench promptly after completion .
Q. How do researchers resolve contradictions in reported synthesis yields or methods for this compound?
- Comparative Studies : Replicate conflicting protocols (e.g., silver vs. enzymatic catalysis) under controlled conditions to identify critical variables (e.g., solvent polarity, temperature) .
- Statistical Design : Apply response surface methodology (RSM) to optimize reaction parameters like pH (4–6 for enzymatic esterification) and alcohol-to-acid ratio (2:1 to 4:1) .
- Byproduct Analysis : Use FT-IR or GC-MS to detect impurities (e.g., di-esters) that may skew yield calculations .
Q. In what advanced research applications is this compound being explored, and what experimental designs are appropriate?
- Polymer Precursors : As a monomer for biodegradable polyesters. Experimental design should include polymerization kinetics (e.g., ring-opening polymerization with Sn(Oct)) and thermal stability analysis (TGA/DSC) .
- Drug Delivery Systems : Ester hydrolysis studies under physiological conditions (pH 7.4, 37°C) to evaluate sustained release potential .
- Green Chemistry : Catalytic recycling of silver in condensation reactions. Use ICP-OES to quantify metal recovery efficiency .
Methodological Notes
- Literature Search Strategy : Use Web of Science with queries like
TI="this compound"orAU=(De Marco* OR Van Hecke T*)to locate synthesis protocols and applications . - Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for detailed experimental reporting, including reaction scales and characterization data .
- Safety : Store esters at 0–6°C to prevent degradation, and handle silver catalysts in fume hoods due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
